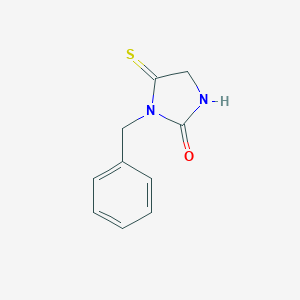
(trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane)” is a chemical compound with the molecular formula C21H29F3 . It has a molecular weight of 338.46 . The compound is solid in physical form .
Molecular Structure Analysis
The compound contains a total of 55 bonds, including 26 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, and 3 six-membered rings . The InChI code for the compound is 1S/C21H29F3/c1-2-3-14-4-6-15 (7-5-14)16-8-10-17 (11-9-16)18-12-19 (22)21 (24)20 (23)13-18/h12-17H,2-11H2,1H3/t14-,15-,16-,17- .Physical And Chemical Properties Analysis
The compound has a density of 1.066 . It has a melting point of 63-64℃ . The predicted boiling point is 381.2±42.0 °C . The compound is soluble in water . The vapor pressure is 0-0Pa at 20-25℃ . The refractive index is 1.49 .Applications De Recherche Scientifique
Recent Advances in Catalytic Oxidation of Cyclohexene
Cao et al. (2018) discuss the significance of cyclohexene oxidation due to its potential to produce various industrially valuable intermediates. This study emphasizes the importance of controlled oxidation reactions and selective catalytic processes, which could be relevant in manipulating the (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) for specific industrial applications (Cao et al., 2018).
Hypervalent Molecules and Their Synthetic Applications
Pu et al. (2009) review the progress in the preparation and understanding of hypervalent molecules, focusing on sulfuranes and persulfuranes. Given the structural complexity of (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane), insights from this study could be leveraged for exploring reactive intermediates or novel synthetic routes involving hypervalent species (Pu et al., 2009).
Oxidation of Cyclohexane to Produce Ketone-Alcohol Oil
Abutaleb and Ali (2021) provide a comprehensive review of the catalytic materials used for the oxidation of cyclohexane to ketone-alcohol (KA) oil, highlighting the importance of selectivity and conversion efficiency in industrial processes. This information could be pertinent to the study and application of (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) in the context of chemical synthesis and industrial manufacturing (Abutaleb & Ali, 2021).
Novel Brominated Flame Retardants
Zuiderveen et al. (2020) discuss the occurrence of novel brominated flame retardants (NBFRs) in various environments and their potential risks. While not directly related to (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane), the study's focus on the environmental impact and analytical detection of NBFRs could offer valuable perspectives for researching the environmental behavior and safety of novel chemical compounds (Zuiderveen et al., 2020).
Methylene-Linked Liquid Crystal Dimers
Henderson and Imrie (2011) report on the transitional properties of methylene-linked liquid crystal dimers, which could provide a framework for understanding the liquid crystalline behavior of complex organic molecules, including those with cyclohexane and fluorophenyl components. This research underscores the potential of (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) in the development of advanced materials with tailored properties (Henderson & Imrie, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
1,2,3-trifluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33F3/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-21(24)23(26)22(25)15-20/h14-19H,2-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHFUCYJBLLNIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145553 |
Source


|
| Record name | 1,2,3-Trifluoro-5-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) | |
CAS RN |
137644-54-3 |
Source


|
| Record name | 1,2,3-Trifluoro-5-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,2,3-trifluoro-5-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

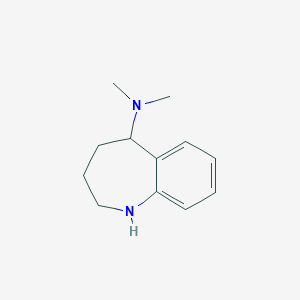
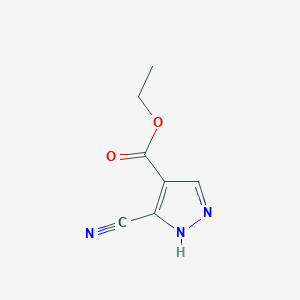
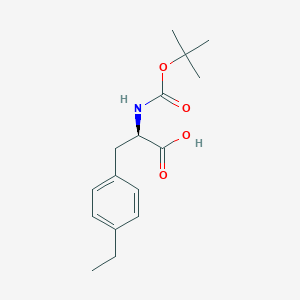
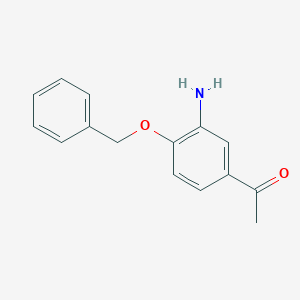
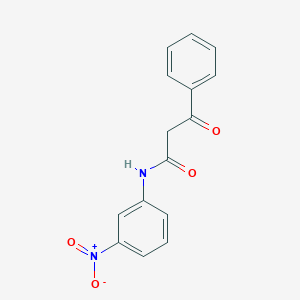
![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)
![2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B178149.png)
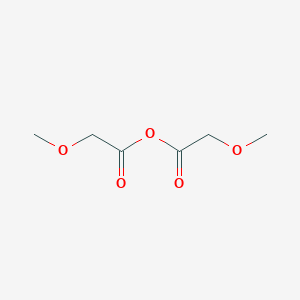
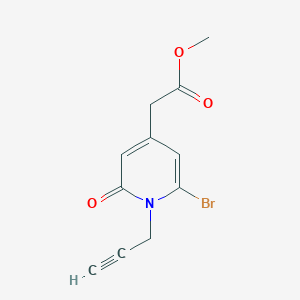
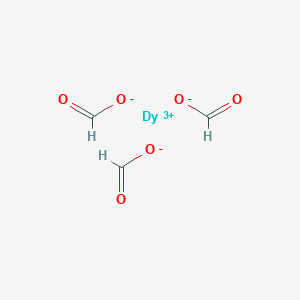
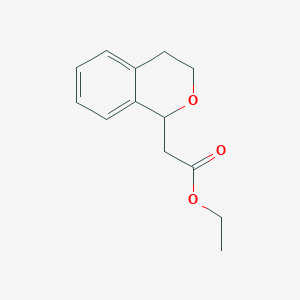
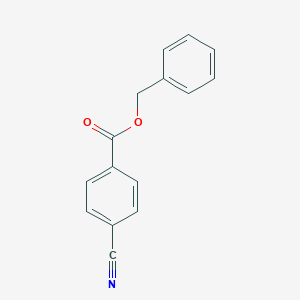
![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B178168.png)
